Product packaging for 4,4'-Bis(benzyloxy)-1,1'-biphenyl(Cat. No.:)

4,4'-Bis(benzyloxy)-1,1'-biphenyl

Cat. No.: B11707025
M. Wt: 366.4 g/mol
InChI Key: KVICJUQJPCCWNM-UHFFFAOYSA-N
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Description

4,4'-Bis(benzyloxy)-1,1'-biphenyl is an organic compound with the molecular formula C26H22O2 and a molecular weight of 366.45 g/mol . This biphenyl derivative is characterized by benzyloxy groups at the 4 and 4' positions. As a member of the diaryl ether family, it shares a structural backbone with compounds known to exhibit various pharmacological properties, including anti-bacterial, anti-inflammatory, antifungal, and herbicidal activities . The compound serves as a valuable intermediate in organic synthesis and materials science research. Single crystals suitable for structural analysis can be grown from a 1,4-dioxane solution using the slow evaporation method . Specifications: • CAS Number: 72633-22-8 • Molecular Formula: C26H22O2 • Molecular Weight: 366.45 g/mol • SMILES: C1(C2=CC=C(OCC3=CC=CC=C3)C=C2)=CC=C(OCC4=CC=CC=C4)C=C1 This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22O2 B11707025 4,4'-Bis(benzyloxy)-1,1'-biphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-phenylmethoxy-4-(4-phenylmethoxyphenyl)benzene

InChI

InChI=1S/C26H22O2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-18H,19-20H2

InChI Key

KVICJUQJPCCWNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Biphenyl Dicarboxylate Linkers for Coordination Polymers:

A prominent example involves the functionalization of the biphenyl-diol core to create dicarboxylate linkers. In one study, 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid was used as a tetradentate linker to synthesize a series of coordination polymers with various divalent metal ions (Co, Mn, Zn, Cd, Cu). nih.gov The hydroxyl and carboxylate groups provide multiple O-donor sites for coordination. nih.gov The reaction of these linkers with metal salts under hydrothermal conditions, often with the help of crystallization mediators like 4,4'-bipyridine, yielded a range of structures from simple dimers to complex 3D MOFs. nih.gov The biphenyl (B1667301) unit acts as a rigid spacer, dictating the distance and orientation between metal nodes in the resulting framework.

Table 1. Coordination Polymers Synthesized from a 4,4'-dihydroxybiphenyl-3,3'-dicarboxylic acid Linker nih.gov
Metal IonCrystallization MediatorResulting Structure TypeDimensionality
Co(II)2,2'-bipyridineMolecular Dimer0D
Mn(II)1,10-phenanthrolineMetal-Organic Framework (MOF)3D
Zn(II)NoneCoordination Polymer1D
Cd(II)4,4'-bipyridineMetal-Organic Framework (MOF)3D

The H2L2– ligands (where H4L is the dicarboxylic acid) were found to function as μ4-linkers, with the carboxylate groups adopting a μ2-bridging bidentate mode to connect the metal centers into robust frameworks. nih.gov The topology of these frameworks, such as the dinodal 4,4-linked network observed in the manganese-based MOF, is directly influenced by the geometry of the biphenyl linker. nih.gov

Polymeric Schiff Base Ligands:

Another strategy involves incorporating the biphenyl (B1667301) scaffold into a larger polymeric ligand. Researchers have synthesized a poly(Schiff base) by first preparing 4,4'-dihydroxy-3,3'-diacetyl biphenyl from the parent biphenol. ias.ac.in This derivative was then condensed with the diamine benzidine to form a polymeric ligand. ias.ac.in This polymer, containing multiple coordination sites (from the Schiff base's C=N nitrogen and the hydroxyl oxygen), was used to synthesize coordination polymers with Cu(II), Ni(II), and Co(II). ias.ac.in

Table 2. Properties of Coordination Polymers from a Biphenyl-Based Poly(Schiff Base) Ligand ias.ac.in
Metal ComplexMagnetic Moment (B.M.)Proposed GeometryElectrical Resistivity (ρ) at 323 K (ohm-cm)
Cu(II)-PSB1.73Square Planar1.2 x 109
Ni(II)-PSB2.23Tetrahedral2.5 x 1010
Co(II)-PSB3.27Tetrahedral7.0 x 109

In these materials, the biphenyl unit provides rigidity and thermal stability to the polymer backbone. The study of their magnetic and electrical properties revealed that the coordination geometry around the metal ions (square planar for copper, tetrahedral for nickel and cobalt) is dictated by the polydentate nature of the polymeric ligand scaffold. ias.ac.in

These examples underscore the importance of the biphenyl scaffold, derived from precursors like 4,4'-Bis(benzyloxy)-1,1'-biphenyl, in the rational design of polydentate ligands for constructing functional materials with diverse structural and physical properties.

Molecular Structure, Conformation, and Crystallography of 4,4 Bis Benzyloxy 1,1 Biphenyl and Analogues

X-ray Crystallographic Analysis of Biphenyl-Benzyl Ether Compounds

The solid-state structure of biphenyl-based compounds is dictated by a balance of intramolecular steric effects and intermolecular packing forces. X-ray diffraction studies on analogues of 4,4'-Bis(benzyloxy)-1,1'-biphenyl reveal the precise atomic arrangements, offering a predictive framework for the target molecule's structure.

Compound NameCrystal SystemSpace GroupReference
4-Benzyloxy-1,1′-biphenylMonoclinicCc researchgate.net
4,4′-bis-(dimethylhydroxysilyl)biphenylMonoclinicP21/n researchgate.net
4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrateMonoclinicP21/c nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of bond lengths and angles in these structures confirms their covalent framework, which generally aligns with expected values for sp² and sp³ hybridized carbon and oxygen atoms. Of particular interest for understanding molecular conformation are the torsion angles, which describe the rotation around specific bonds.

Compound NameTorsion AngleValue (°)Reference
4-Benzyloxy-1,1′-biphenylC—O—C—C174.4(2) researchgate.net
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidC—O—C—C-175.9(2) rri.res.in

Investigation of Dihedral Angles between Aromatic Ring Systems

The dihedral angle between the two phenyl rings of the biphenyl (B1667301) unit is a critical parameter defining its conformation. In the solid state, this angle can vary significantly depending on the crystal packing forces and the electronic and steric nature of the substituents at the 4 and 4' positions.

For the parent biphenyl molecule, the rings are planar in the crystalline state. However, substitution can induce a twist. In 4-Benzyloxy-1,1′-biphenyl, the dihedral angle is remarkably small at just 1.54(13)°, indicating a nearly coplanar arrangement researchgate.net. In contrast, the presence of other groups can lead to more pronounced twisting, as seen in 4,4′-diisocyano-3,3′-dimethylbiphenyl, which has a dihedral angle of 25.6(7)° nih.gov. The dihedral angle in 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid is 24.3(1)° nih.gov. This variability highlights how solid-state packing can influence and, in some cases, override the inherent conformational preferences of the isolated molecule.

Conformational Analysis and Rotational Isomerism of Flexible Linkages

The structure of this compound contains two primary points of flexibility: rotation around the central C-C bond of the biphenyl core and rotation around the C-O bonds of the benzyloxy ether linkages. In the gas phase or in solution, biphenyl itself is non-planar, adopting a twisted conformation with a dihedral angle of approximately 40-45°. This twist represents a compromise between two opposing factors: the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric repulsion between the hydrogen atoms at the ortho positions (2, 2', 6, and 6'), which is minimized in a perpendicular arrangement.

Intermolecular Interactions and Crystal Packing in the Solid State

The assembly of molecules into a stable crystal lattice is governed by a network of intermolecular interactions. While strong hydrogen bonds are absent in this compound, weaker forces play a dominant role in its crystal engineering.

Characterization of Weak C-H···π Interactions and Formation of Three-Dimensional Networks

A recurring and structurally significant feature in the crystal packing of benzyloxy-biphenyl analogues is the presence of weak C-H···π interactions. In these interactions, an electron-deficient C-H bond (from an aromatic or methylene (B1212753) group) acts as a donor to the electron-rich π-system of a nearby aromatic ring.

In the crystal structure of 4-Benzyloxy-1,1′-biphenyl, these very weak C-H···π interactions are the primary force linking individual molecules into a cohesive three-dimensional network researchgate.net. Similarly, in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, C-H···π interactions link molecular dimers into sheets rri.res.in. The crystal structure of 4,4′-bis-(dimethylhydroxysilyl)biphenyl is also stabilized by a combination of hydrogen bonds and C-H···π interactions that organize the molecules into a 3D network researchgate.net. The prevalence of these interactions across various analogues strongly suggests they are a key element in the supramolecular assembly of this compound, guiding the formation of its solid-state architecture.

Analysis of C-H···O Interactions and Supramolecular Chain Formation

In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O hydrogen bonds become pivotal in directing the formation of supramolecular architectures. In benzyloxy-substituted biphenyls, the ether oxygen atoms of the benzyloxy groups and the aromatic C-H groups are potential candidates for such interactions.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For the analogue 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid , Hirshfeld surface analysis has been performed, yielding valuable insights into the contributions of various interactions to the crystal packing. nih.govnih.govresearchgate.netnih.gov

The analysis reveals that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts. The percentage contributions of these interactions to the total Hirshfeld surface area are summarized in the table below.

Intermolecular ContactContribution (%)
H···H39.7
C···H/H···C39.0
O···H/H···O18.0

Table 2: Percentage contributions of intermolecular contacts to the Hirshfeld surface of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.govresearchgate.netnih.gov

The significant percentage of H···H and C···H contacts is typical for organic molecules rich in hydrogen atoms. The 18.0% contribution from O···H/H···O contacts highlights the importance of hydrogen bonding in the crystal structure of this analogue, which includes both the strong O-H···O and the weaker C-H···O interactions. nih.govresearchgate.netnih.gov The red regions on the d_norm mapped Hirshfeld surface for this analogue clearly indicate the sites of O-H···O hydrogen bonding. nih.govnih.govnih.gov

Computational Chemistry and Theoretical Investigations of 4,4 Bis Benzyloxy 1,1 Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in characterizing the intrinsic properties of 4,4'-Bis(benzyloxy)-1,1'-biphenyl at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can determine optimized molecular geometry, bond lengths, and angles. These calculations have been performed on related structures, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, using the B3LYP/6–311+G(d,p) level of theory to compare theoretical parameters with experimental X-ray diffraction data. nih.gov

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO energy gap is 4.3337 eV, which provides insight into its electronic transitions and stability. nih.gov These orbitals are fundamental in predicting how the molecule will interact in chemical reactions. nih.govnih.gov

Table 1: Calculated DFT Data for a Related Benzyloxy-Biphenyl Derivative

Parameter Value Reference
Theoretical Method B3LYP/6–311+G(d,p) nih.gov
HOMO-LUMO Gap 4.3337 eV nih.gov

Data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. chemrxiv.org It is an extension of DFT that can predict electronic absorption and emission spectra. figshare.com TD-DFT is often employed to understand phenomena such as fluorescence and phosphorescence by calculating vertical excitation energies and oscillator strengths. chemrxiv.orgresearchgate.net

The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. researchgate.net For many organic molecules, TD-DFT can predict vertical excitation energies with a mean accuracy of approximately 0.3 eV, which is often sufficient for interpreting solution-phase spectroscopy. chemrxiv.org In the study of complex dyes, TD-DFT has been used to evaluate absorption and fluorescence spectra by considering both vibronic and environmental effects, providing a detailed understanding of their optical properties. figshare.com This methodology can be applied to this compound to predict its UV-Visible spectrum and understand the nature of its electronic transitions, such as whether they are localized on the biphenyl (B1667301) core or involve charge transfer to or from the benzyloxy groups.

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the two phenyl rings (the biphenyl linkage) and the bonds connecting the benzyloxy groups leads to various possible conformations. The study of conformational energetics involves calculating the relative energies of these different spatial arrangements.

The dihedral angle between the two phenyl rings of the biphenyl unit is a critical parameter. In the solid state, crystal packing forces can influence this angle. For example, in the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, this dihedral angle is 26.09 (4)°, which is considered relatively small and may be influenced by the bulky benzyloxy group. nih.gov In other biphenyl derivatives, this angle can be significantly larger. nih.gov

By systematically rotating key dihedral angles and calculating the energy at each step, a potential energy surface (PES) can be constructed. The PES reveals the energy barriers between different conformations and identifies the most stable (lowest energy) conformers. This information is crucial for understanding the molecule's flexibility and the distribution of its shapes at a given temperature. Theoretical studies on related systems, like those involving excited-state proton transfer, often rely on constructing potential energy surfaces to map the reaction pathways. scispace.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, single molecules (often in a vacuum), molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For a molecule like this compound, MD simulations can be used to:

Explore conformational changes in a solvent environment, providing a more realistic picture than gas-phase calculations.

Simulate the interaction of the molecule with other molecules, such as solvents or biological macromolecules. rsc.org

Investigate the aggregation behavior of these molecules on surfaces or in solution. pku.edu.cn

MD simulations are particularly valuable in materials science and biochemistry. For instance, they have been used to study the structure and antifouling properties of polymer brushes and polyamide membranes by simulating their interaction with water and contaminants. rsc.orgrsc.org These simulations can reveal how surface chemistry and hydration affect material performance. rsc.org Although specific MD studies on this compound are not prominent in the search results, the methodology is well-suited to explore its behavior in condensed phases.

Theoretical Prediction of Spectroscopic Signatures (e.g., UV, IR, NMR chemical shifts)

Computational methods are highly effective at predicting various spectroscopic signatures, which can then be compared with experimental data for validation. researchgate.net

UV-Visible Spectroscopy: As mentioned in section 4.1.2, TD-DFT is the primary tool for predicting UV-Vis spectra. It calculates the energies of electronic transitions, which correspond to the absorption peaks. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption bands in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. Comparing the computed IR spectrum with the experimental one can help confirm the molecule's structure and identify specific functional groups. researchgate.net

NMR Chemical Shifts: DFT can also be used to calculate the nuclear magnetic shielding tensors of atoms in a molecule. These values can be converted into NMR chemical shifts (e.g., for ¹H and ¹³C), which are then compared to experimental NMR spectra. researchgate.net This is a powerful tool for structure elucidation and assignment of NMR signals.

Table 2: General Approach for Theoretical Spectroscopy

Spectroscopy Type Computational Method Predicted Parameters
UV-Visible TD-DFT Excitation Energies, Oscillator Strengths
Infrared (IR) DFT Vibrational Frequencies, Intensities
NMR DFT (GIAO method) Nuclear Shielding Tensors (Chemical Shifts)

Mechanistic Studies of Chemical Reactions Involving Benzyloxy-Biphenyls

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics.

For benzyloxy-biphenyls, theoretical studies could elucidate the mechanisms of:

Synthesis Reactions: For example, the mechanism of Suzuki-Miyaura cross-coupling, a common method for creating the biphenyl bond, can be studied computationally to understand the role of the catalyst and the reaction intermediates. rsc.org

Degradation/Decomposition: The thermal decomposition of related structures, such as benzyl (B1604629) hydroperoxide, has been investigated using computational chemistry to identify the primary reaction pathways and products, like the formation of the benzoxyl radical. nih.gov

Reactivity: The reactions of the biphenyl core, such as electrophilic aromatic substitution, can be modeled. rsc.org Computational studies can predict the most likely sites of reaction (regioselectivity) based on the electronic properties of the molecule, such as the distribution of electrostatic potential.

Mechanistic studies often combine DFT for energetic calculations with methods to locate transition state structures. researchgate.net These investigations provide a molecular-level understanding of how and why chemical transformations occur.

Role As a Precursor and Building Block in Advanced Materials Synthesis

Polymer Chemistry and Macromolecular Architectures

The biphenyl (B1667301) moiety within 4,4'-Bis(benzyloxy)-1,1'-biphenyl provides rigidity and desirable thermal and mechanical properties to the resulting polymers. The benzyloxy groups, on the other hand, offer reactive sites for further chemical modifications, enabling the design of complex macromolecular architectures.

Monomers for Crosslinked Polymeric Networks

Crosslinked polymers are a class of materials characterized by a three-dimensional network structure, which imparts properties such as insolubility and the ability to swell in compatible solvents. nih.gov The biphenyl unit in monomers derived from this compound is instrumental in creating crosslinked polymers with unique noncovalent interactions within their network. nih.gov

To be utilized in polymerization, this compound must first be converted into a polymerizable monomer. A common approach is to transform the benzyloxy groups into acrylate (B77674) functionalities. This is typically achieved through a reaction with acryloyl chloride in the presence of a base like triethylamine. nih.gov The resulting acrylated biphenyl monomer can then readily participate in polymerization reactions.

For instance, a similar process is used to synthesize 4,4'-dihydroxybiphenyldiacrylate (44BDA) from 4,4'-dihydroxybiphenyl (B160632). nih.govnih.gov This diacrylate monomer can act as a crosslinker in the polymerization process. nih.gov The successful synthesis of these acrylated monomers is often confirmed by analytical techniques such as nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR). nih.gov

Acrylated biphenyl monomers can undergo free radical polymerization to form crosslinked networks. nih.gov This process is typically initiated by the decomposition of a radical initiator, which generates free radicals that then react with the acrylate groups of the monomers. nsf.govresearchgate.net The polymerization proceeds through a chain reaction, leading to the formation of long polymer chains. acs.org When a diacrylate crosslinker, such as the one derived from this compound, is included in the reaction mixture, it can react with multiple growing polymer chains, creating covalent bonds that link them together and form a three-dimensional network. nih.gov

The basic steps of free radical polymerization include initiation, propagation, and termination. acs.org In this specific case, the propagation step involves the addition of the acrylated biphenyl monomers to the growing radical chain. Termination can occur through combination or disproportionation of two radical chains. acs.org

A fascinating aspect of polymers derived from biphenyl-containing monomers is the influence of intramolecular π-π interactions between the biphenyl side groups. nih.gov These noncovalent interactions can act as additional crosslinks within the polymer network, significantly affecting the material's properties. nih.govnih.gov

For example, in studies involving crosslinked polymers synthesized from biphenyl-containing monomers, an unexpected swelling behavior was observed. nih.govnih.gov Typically, increasing the amount of crosslinker leads to a decrease in the swelling ratio of the polymer. However, in these systems, the swelling ratio did not follow this expected trend, a phenomenon attributed to the intramolecular π-π stacking of the biphenyl moieties. nih.govnih.gov These interactions can also contribute to an increase in the compressive modulus of the material as the crosslinking density increases. nih.govnih.gov

Table 1: Properties of Crosslinked Polymers with Biphenyl Moieties

Property Observation Hypothesized Reason Reference
Swelling Ratio Did not show the expected decrease with increasing crosslinker content. Intramolecular interactions between biphenyl side groups creating noncovalent crosslinks. nih.govnih.gov

Precursors for Hypercrosslinked Polymers (HCPs)

Hypercrosslinked polymers (HCPs) are a special class of porous materials with exceptionally high surface areas and pore volumes. researchgate.neted.ac.uk They are typically synthesized through extensive crosslinking of aromatic precursors. While direct use of this compound as a monomer for HCPs is not explicitly detailed in the provided search results, its core biphenyl structure is a common building block in HCP synthesis. nih.govrsc.org

The most common method for synthesizing HCPs is through Friedel-Crafts alkylation reactions. researchgate.neted.ac.ukpku.edu.cn This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). ed.ac.uknih.gov

In the context of HCP synthesis, a bifunctional or multifunctional aromatic monomer is reacted with an external crosslinker, which is also an alkylating agent. The catalyst facilitates the electrophilic substitution of the aromatic rings of the monomer by the crosslinker, leading to the formation of a rigid, three-dimensional network. The extensive crosslinking "knits" the polymer chains together, creating a permanent porous structure.

The general mechanism involves the formation of a carbocation from the alkyl halide by the Lewis acid catalyst. This carbocation then acts as an electrophile and attacks the electron-rich aromatic ring of the monomer. A subsequent deprotonation step restores the aromaticity of the ring. This process is repeated multiple times, leading to a highly crosslinked and porous polymer. The lack of regioselectivity in Friedel-Crafts alkylation can lead to a random, amorphous network structure. ed.ac.uk

Structural Regulation and Porosity Control in HCPs

Hyper-crosslinked polymers (HCPs) and related materials like conjugated microporous polymers (CMPs) are a class of porous materials known for their high surface areas and stability. wikipedia.org The synthesis of these materials relies on the cross-coupling of rigid aromatic building blocks to create a three-dimensional, amorphous network with permanent microporosity. wikipedia.org

The geometry and rigidity of the monomer units are crucial for creating porous structures. Biphenyl-based monomers are frequently used due to their linear and rigid nature, which prevents the resulting polymer network from collapsing into a non-porous state. Building blocks with different geometries are cross-coupled to generate the 3D polymer backbone. wikipedia.org The benzyloxy groups on this compound can influence its solubility in solvents used for synthesis, such as dimethylformamide or tetrahydrofuran, which are common in coupling reactions like Sonogashira coupling. wikipedia.org

While the benzyloxy groups might be cleaved under certain harsh reaction conditions, their presence during the initial polymerization process affects the precursor's reactivity and interaction with the catalytic system. More commonly, the protected hydroxyl groups would be deprotected to 4,4'-dihydroxybiphenyl, which can then be functionalized with more reactive groups (e.g., boronic acids or halides) to participate in cross-coupling reactions like the Suzuki coupling, a common method for forming the aryl-aryl bonds that constitute the CMP framework. wikipedia.org The inherent rigidity of the biphenyl unit ensures the formation of a porous structure, with the pore size and surface area being tunable by selecting linkers of different lengths and geometries. wikipedia.org

Integration into Liquid Crystalline Polymers

The biphenyl moiety is a classic example of a mesogenic unit, which is a rigid part of a molecule that induces liquid-crystalline behavior. scite.ainih.gov Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. youtube.com

In the design of liquid crystalline polymers (LCPs), the biphenyl group from a precursor like this compound serves as the rigid core of the mesogen. researchgate.netnih.gov This rigid unit is responsible for the anisotropic alignment that characterizes liquid crystal phases. nih.gov The benzyloxy groups act as terminal substituents on the mesogenic core. The nature and length of such terminal groups significantly influence the thermal stability and the temperature range of the liquid crystalline phases. nih.gov

For integration into polymers, mesogenic units are typically incorporated into the polymer backbone (main-chain LCPs) or attached as side groups via flexible spacers (side-chain LCPs). scite.airesearchgate.net This decoupling of motion between the polymer backbone and the mesogenic side chains allows the mesogens to self-organize into an ordered liquid crystalline phase above the polymer's glass transition temperature. scite.ai The structure of the biphenyl mesogen, including its terminal groups, is a primary determinant of the type of mesophase formed (e.g., nematic, smectic). scite.ainih.gov

Table 1: Influence of Molecular Structure on Liquid Crystal Phase Behavior

Molecular Feature Role in Liquid Crystalline Polymers Research Finding Citation
Biphenyl Core Rigid mesogenic unit Provides the necessary structural anisotropy for liquid crystal phase formation. researchgate.netnih.gov
Flexible Spacers Decouples motion Connects mesogenic units to the polymer backbone, allowing side chains to self-organize independently of the main chain. scite.airesearchgate.net
Terminal Groups Modify phase behavior The length and polarity of terminal groups (like benzyloxy) affect the transition temperatures and stability of mesophases. nih.gov

Liquid crystalline behavior is broadly classified into two types: thermotropic and lyotropic.

Thermotropic liquid crystals are pure substances that exhibit liquid crystal phases over a specific temperature range, transitioning between solid, liquid crystal, and isotropic liquid states as the temperature is changed. youtube.comrsc.org Biphenyl derivatives are common examples of molecules that form thermotropic phases. youtube.com

Lyotropic liquid crystals are solutions that form liquid crystal phases at specific concentrations in a solvent. youtube.comyoutube.com This behavior is characteristic of amphiphilic molecules that self-assemble in a solvent like water. nih.govyoutube.com

Polymers incorporating biphenyl mesogens, derived from precursors like this compound, predominantly exhibit thermotropic behavior. nih.gov The transition temperatures, such as the melting point (crystal to liquid crystal) and the clearing point (liquid crystal to isotropic liquid), are key characteristics studied using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govtandfonline.com For instance, studies on various biphenyl-containing dimers and polymers have shown that increasing the length of flexible spacers or terminal alkyl chains tends to lower the clearing temperature by reducing the interaction strength between mesogenic units. nih.govtandfonline.com The specific structure of the biphenyl mesogen determines whether the material will form a nematic phase (orientational order) or a more ordered smectic phase (orientational and partial positional order). nih.govnih.gov

Hybrid Organic-Inorganic Polymer Systems (e.g., Silsesquioxanes, Nanotubes, Nanoribbons from analogous silyl-biphenyls)

Hybrid organic-inorganic materials combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability). The biphenyl unit is a robust organic component for such hybrids.

A key strategy involves creating analogous silyl-biphenyl precursors, such as 4,4'-bis(triethoxysilyl)-1,1'-biphenyl. This specific precursor has been successfully used to prepare the first purely hybrid organic-inorganic organosilane nanofibers through a sol-gel process combined with electrospinning, without the need for polymer additives. researchgate.net These hybrid nanofibers exhibit unique properties due to the covalent linkage between the organic biphenyl core and the inorganic silica (B1680970) network formed by the hydrolysis and condensation of the triethoxysilyl groups. researchgate.net

Table 2: Properties of Hybrid Nanofibers from 4,4'-bis(triethoxysilyl)-1,1'-biphenyl

Property Value/Observation Significance Citation
Composition Purely hybrid material (100% BTEBP precursor) No organic polymer support needed, leading to unique material properties. researchgate.net
Morphology Smooth nanofibers Uniform structure created via electrospinning. researchgate.net
Average Diameter ~600 nm Dimension is controllable by process parameters. researchgate.net

| Thermal Stability | Stable up to 400°C | The hybrid structure enhances thermal resistance compared to purely organic polymers. | researchgate.net |

Similarly, biphenyl units can be incorporated into polyhedral oligomeric silsesquioxanes (POSS). POSS are cage-like organosilicon compounds that act as nanometer-sized building blocks for hybrid polymers. unisil.pl By functionalizing a biphenyl precursor with reactive silane (B1218182) groups, it can be incorporated into a polymer backbone or grafted onto it, with the POSS cages acting as pendants or nodes in the network. google.comresearchgate.net These hybrid materials often show enhanced thermal stability, mechanical properties, and a lower dielectric constant. unisil.plmdpi.com The integration of organic components like biphenyls with materials such as carbon nanotubes also leads to novel hybrid composites with high conductivity and thermal stability. elsevierpure.com

Porous Organic Frameworks and Networks

Synthesis of Covalent Organic Frameworks (COFs) from Biphenyl Ligands

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govacs.org Their ordered, porous structures are pre-designed by choosing linkers and nodes with specific geometries. nih.govnih.gov

Biphenyl-based ligands are extensively used as linear linkers in the synthesis of two-dimensional (2D) COFs. youtube.com To be used as a building block, the precursor this compound would first undergo debenzylation to yield 4,4'-dihydroxybiphenyl. This diol, or its amine analogue 4,4'-diaminobiphenyl, can then be reacted with multitopic building blocks (nodes), such as 1,3,5-triformylbenzene or 1,3,5-benzenetricarboxaldehyde, through reversible condensation reactions. acs.orgyoutube.com

The reversibility of the bond formation (e.g., imine or boronate ester linkages) is crucial, as it allows for "error-correction" during the synthesis, leading to the formation of a thermodynamically stable, crystalline framework rather than an amorphous polymer. nih.gov The resulting COFs possess well-defined pore structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. nih.govyoutube.com

Imine-Linked COF Synthesis

Imine-linked Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers formed through the condensation reaction of an amine and an aldehyde. mdpi.com This reaction, based on Schiff base chemistry, creates highly stable and porous materials. mdpi.com While this compound is not directly used in the final polymerization step, it is a critical precursor to the essential dialdehyde (B1249045) monomer, 4,4'-biphenyldicarboxaldehyde (B1328761) (BPDCA).

The synthesis pathway involves the deprotection of the benzyloxy groups on this compound to yield 4,4'-dihydroxybiphenyl, which is then oxidized to form 4,4'-biphenyldicarboxaldehyde. This dialdehyde linker is then reacted with multi-topic amines, such as 1,3,5-tris-(4-aminophenyl)triazine (TAPT), in a catalyst-free condensation reaction to form the imine-linked COF. mdpi.comscilit.com The resulting materials, such as HHU-COF-1, are crystalline and exhibit high thermal stability and permanent porosity. mdpi.com The dynamic nature of the imine bond formation allows for error correction during synthesis, leading to highly crystalline structures. mdpi.comnih.gov

The properties of the resulting COFs are directly influenced by the geometry of the building blocks. The linear, rigid nature of the biphenyl unit derived from the precursor dictates the structure of the resulting framework.

Table 1: Research Findings on Imine-Linked COFs Utilizing Biphenyl-based Linkers

COF NameMonomersKey FindingsBrunauer-Emmett-Teller (BET) Surface Area
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 4,4′-biphenyldicarboxaldehydeCrystalline material with high thermal stability, synthesized via a catalyst-free Schiff base reaction. mdpi.com2352 m²/g mdpi.com
COF-300 Tetra-(4-anilyl)methane and terephthalaldehyde (B141574)First 3D imine-COF, exhibiting permanent porosity and high thermal stability up to 490 °C. mdpi.com1360 m²/g mdpi.com
COF-LZU1 1,3,5-triformylbenzene and 1,4-phenylenediamineFirst 2D imine-COF with layered structure and hexagonal channels. mdpi.comNot specified
TAPPy-PDA COF 1,3,6,8- tetrakis(4-aminophenyl)pyrene (TAPPy) and terephthalaldehyde (PDA)Single-crystalline 2D COF capable of efficiently separating benzene (B151609) and cyclohexane. jimdo.comNot specified
Metal-Organic Frameworks (MOFs) incorporating Biphenyl Moieties

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The biphenyl scaffold, derived from precursors like this compound, is a common component in the organic linkers used for MOF synthesis. The benzyloxy groups can be converted to carboxylate groups, which are then able to coordinate with metal centers to form the extended framework.

For instance, the linker 4,4'-biphenyldicarboxylic acid is a widely used building block for constructing robust MOFs. Bimetallic MOFs, which contain two different metal ions, can also be synthesized using biphenyl-based linkers, offering synergistic effects and enhanced properties for applications like gas adsorption and catalysis. nih.gov The introduction of a second metal ion into the framework can tune the physicochemical properties of the material. nih.gov

Furthermore, biphenyl-based linkers can be functionalized to introduce other coordinating groups, such as pyrazolate or tetrazolate moieties. rsc.orgresearchgate.net For example, the flexible ligand 4,4′-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)biphenyl has been used to create thermally stable MOFs with late transition metals. researchgate.net These examples highlight the versatility of the biphenyl core structure, which originates from precursors like this compound, in the design of functional MOFs.

Microporous Organic Polymers (MOPs) and their Functionalization

Microporous Organic Polymers (MOPs) are a class of porous materials composed of light elements linked by strong covalent bonds. researchgate.netuni-regensburg.de Unlike their crystalline counterparts (COFs and MOFs), MOPs are often amorphous but still possess high surface areas and tunable porosity. researchgate.net Functionalized biphenyl derivatives are key monomers in the synthesis of various MOPs. uni-regensburg.denih.gov

This compound serves as a valuable precursor for creating functionalized biphenyl monomers. The protected hydroxyl groups can be deprotected and then converted into other functional groups. This allows for the incorporation of specific functionalities into the polymer network, which can enhance properties such as gas uptake, catalytic activity, or luminescence. rsc.org For example, MOPs can be synthesized by linking rigid building blocks, such as those derived from biphenyl, using external cross-linkers like formaldehyde (B43269) dimethyl acetal (B89532) in a Friedel-Crafts reaction. uni-regensburg.de Another approach involves the Suzuki cross-coupling reaction to create conjugated microporous polymers (CMPs) with p-conjugated skeletons and permanent microporosity. mdpi.com

The ability to functionalize the biphenyl monomer is crucial. Introducing different functional groups into the MOP framework is an effective strategy to significantly enhance CO₂ uptake at atmospheric pressure. researchgate.net

Rational Design Principles for Tunable Porosity and Surface Area

The design of porous materials with specific properties relies on a deep understanding of structure-property relationships. escholarship.org The rational design of COFs, MOFs, and MOPs with tunable porosity and surface area is heavily dependent on the geometry and functionality of the molecular building blocks.

The 1,1'-biphenyl unit, derived from precursors such as this compound, provides a rigid and linear strut. The length of this linker directly influences the pore size of the resulting framework. By choosing linkers of different lengths and geometries, scientists can systematically control the porosity of the material. For example, using longer linkers generally leads to larger pores and higher surface areas.

Furthermore, the functional groups on the biphenyl linker play a critical role. They not only serve as the points of connection for polymerization but can also be used to decorate the pore walls. This functionalization can alter the surface chemistry of the pores, making them more attractive to specific gas molecules or providing active sites for catalysis. The development of polymers of intrinsic microporosity (PIMs) illustrates how contorted, rigid molecular structures, such as those involving hindered biaryls, can lead to high surface areas. nih.govresearchgate.net The design process involves a careful selection of monomers and polymerization reactions to achieve the desired network topology, pore size distribution, and surface functionality. rsc.org

Table 2: Principles of Rational Design for Porous Polymers

Design PrincipleEffect on Polymer PropertiesExample Application
Monomer Geometry & Length Controls pore size, pore volume, and overall surface area. Rigid, linear linkers create well-defined, open structures.Using longer biphenyl-based linkers to increase pore dimensions for storing large molecules.
Linker Functionality Determines the surface chemistry of the pores, influencing selectivity for gas adsorption and providing catalytic sites.Incorporating amine or hydroxyl groups into the MOP framework to enhance CO₂ affinity. researchgate.net
Network Topology The connectivity of the monomers (e.g., 2D layered vs. 3D interpenetrated) dictates the final structure and accessibility of the pores.Synthesizing 2D COFs for membrane-based separations. jimdo.com
Monomer Rigidity/Contortion Prevents efficient packing of polymer chains, creating intrinsic microporosity and high free volume.Using sterically hindered biphenyl monomers to create highly porous, fluorescent MOPs. nih.gov

Applications in Functional Materials and Devices

Organic Electronic and Photonic Devices

The electronic and photophysical properties inherent to the 4,4'-Bis(benzyloxy)-1,1'-biphenyl structure make it a person of interest for applications where the manipulation of light and charge is paramount. Its characteristics are analogous to other biphenyl (B1667301) derivatives that have found successful application in various organic electronic and photonic devices.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

By analogy to structurally similar biphenyl compounds, this compound holds potential for use in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The biphenyl unit provides a rigid and electronically active core, which is a common feature in materials designed for these technologies.

In OLEDs, host materials with a wide bandgap are essential for facilitating efficient energy transfer to guest emitter molecules, particularly for blue phosphorescent devices nih.gov. Biphenyl derivatives have been successfully employed as host materials due to their high triplet energies and good charge transport properties nih.gov. For instance, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) has been used as a bipolar host material, demonstrating balanced electron and hole mobilities and leading to high-efficiency blue OLEDs nih.gov. The rigid structure of this compound suggests it could be a candidate for similar host material applications.

Furthermore, other biphenyl derivatives like 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) have been effectively used as hole-injection layers (HILs) in OLEDs nih.gov. The insertion of a thin DPVBi layer between the transparent electrode (like ITO) and the emitting layer has been shown to reduce the hole injection energy barrier, significantly enhancing the current, luminance efficiency, and stability of the device nih.gov. The electronic properties of this compound suggest it could be explored for similar interfacial engineering roles in both OLEDs and OSCs to improve charge injection and extraction.

Table 1: Performance of an OLED Device Using an Analogous Biphenyl Host Material (BTBP)

Host Material Dopant Maximum Current Efficiency (cd/A) Maximum Power Efficiency (lm/W) Maximum External Quantum Efficiency (%)
BTBP FIrpic 65.9 62.8 30.2

Data sourced from a study on blue phosphorescent OLEDs nih.gov.

Development of Two-Photon Absorption (TPA) Materials

Two-photon absorption (TPA) is a nonlinear optical process with applications in 3D micro-fabrication, biological imaging, and optical data storage nih.gov. The design of molecules with large TPA cross-sections (δ) is crucial for these technologies. A common molecular design strategy involves a D-π-D (donor-π-acceptor) or D-π-D (donor-π-donor) architecture, where electron-donating groups are connected by a conjugated π-system nih.govlanl.gov.

The structure of this compound fits the D-π-D motif, with the benzyloxy groups acting as electron donors and the biphenyl core serving as the π-bridge. Lengthening the conjugation and incorporating strong donor groups are known strategies to increase the TPA cross-section nih.gov. Symmetrical bis-donor stilbene derivatives, which share structural similarities with biphenyls, have demonstrated large two-photon absorptivities and are effective for applications like optical limiting researchgate.net. The TPA properties are highly dependent on the extent of intramolecular charge transfer from the donor ends to the conjugated core nih.gov. This structural analogy suggests that this compound could serve as a core for developing new TPA-active materials.

Table 2: Two-Photon Absorption Properties of Analogous Bis-Donor Molecules

Compound Solvent Max TPA Wavelength (nm) TPA Cross-Section (GM*)
BDBAS Acetone ~600 >10,000
BDPAS Toluene ~690 Not specified

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ acs.org. Data sourced from studies on bis-donor stilbenes researchgate.net.

Design of Fluorescent Materials and Optical Brighteners

Fluorescent materials are widely used as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs) in textiles, papers, and plastics industrialchemicals.gov.au. These compounds function by absorbing light in the non-visible ultraviolet (UV) range and re-emitting it in the blue region of the visible spectrum, counteracting the natural yellow cast of materials to make them appear whiter and brighter fda.gov.

Many commercial optical brighteners are based on stilbene and biphenyl structures. For example, Tinopal CBS-X, a widely used FWA, is chemically named disodium 4,4'-bis(2-sulfostyryl)biphenyl fda.govredox.com. The biphenyl core provides the necessary structural rigidity and conjugation for fluorescence. The performance and application of these brighteners depend on their photophysical properties, stability, and solubility. The inherent fluorescence of the biphenyl moiety in this compound makes it a suitable platform for the design of new fluorescent dyes and optical brighteners. By introducing appropriate functional groups to tune its absorption/emission wavelengths and solubility, it could be adapted for specific applications in materials science.

Self-Assembled Monolayers (SAMs) for Interfacial Engineering (potential)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface, providing a powerful method for controlling the interfacial properties of materials tdl.org. In organic electronics, interfacial engineering using SAMs is a critical strategy for improving the performance and stability of devices like OFETs, OSCs, and OLEDs nih.govscispace.com. SAMs can be used to tune the work function of electrodes, passivate surface defects, and control the morphology of overlying thin films nih.govrsc.org.

While this compound does not possess a typical anchoring group for SAM formation, its structure represents a potential backbone for a functional SAM-forming molecule. By chemically modifying the benzyloxy or biphenyl units to include anchoring groups such as thiols, silanes, or carboxylic acids, the molecule could be designed to form stable and dense monolayers on various substrates (e.g., gold, silicon dioxide, ITO). The rigid biphenyl core would provide structural definition to the monolayer, while the terminal groups could be engineered to control the surface energy and electronic properties at the interface, thereby enhancing device performance tdl.org.

Catalysis and Photocatalysis

The electronic properties and stability of the this compound structure suggest its potential utility in catalytic systems, particularly as a component in heterogeneous photocatalysis.

Function as Heterogeneous Photocatalysts in Organic Transformations

Heterogeneous photocatalysis, which utilizes semiconductor materials to drive chemical reactions with light, is a rapidly growing field in organic synthesis due to the stability, recyclability, and ease of separation of the catalysts mdpi.com. However, many common semiconductor photocatalysts like TiO₂ have wide bandgaps and are primarily active under UV irradiation researchgate.net.

A key strategy to overcome this limitation is to modify the semiconductor surface with organic molecules that can act as sensitizers, extending the catalyst's light absorption into the visible spectrum mdpi.com. Organic dyes or molecules adsorbed on the surface of a semiconductor can absorb visible light and transfer energy or an electron to the semiconductor, initiating the catalytic cycle. For example, hybrid systems involving TiO₂ and an organic co-catalyst have been developed for visible-light-driven organic transformations researchgate.net.

Role in Photoinduced Electron Transfer Processes

The rigid, conjugated structure of this compound, featuring an electron-rich biphenyl core and terminal benzyloxy groups, makes it a candidate for involvement in photoinduced electron transfer (PET) processes. In PET, a molecule absorbs light, promoting an electron to a higher energy level and creating an excited state. This excited molecule can then act as a potent electron donor or acceptor. The efficiency and dynamics of PET are central to applications in artificial photosynthesis and photoredox catalysis rsc.orgnih.gov.

While direct studies on this compound are not prevalent, the behavior of its core components in other molecular systems offers significant insights. The biphenyl moiety itself has a well-characterized oxidation potential, which is a key parameter in determining its ability to donate an electron upon excitation nih.gov. The presence of alkoxy substituents, such as the benzyloxy groups, on an aromatic core is known to lower the oxidation potential, making the molecule easier to oxidize and thus a better electron donor in its excited state.

In systems designed for artificial photosynthesis, light-active molecules are integrated into membranes to facilitate electron transfer across a spatial separation, mimicking natural processes nih.gov. Porphyrin-based receptors strapped with aryloxy-substituted chains, for example, undergo PET to a guest molecule upon photoexcitation rsc.org. This process is characterized by the rapid transfer of an electron from the excited porphyrin to the guest, followed by a fast recombination of the resulting charge-separated state rsc.org. The biphenyl core of this compound could similarly serve as the photoactive electron donor, with the benzyloxy groups modulating its electronic properties and spatial characteristics.

The mechanism of electron transfer can be complex. In some systems, it is hypothesized that electrons are conveyed through the conduction band of a host material. However, studies on lanthanide-doped crystals have shown that direct, metal-to-metal electron phototransfer can occur without involving the host's conduction band aps.org. For a molecule like this compound, an intramolecular or intermolecular PET process would likely involve the direct transfer of an electron from the highest occupied molecular orbital (HOMO), largely located on the electron-rich biphenyl core, to an adjacent acceptor molecule.

Table 1: Key Concepts in Photoinduced Electron Transfer (PET)

ConceptDescriptionRelevance to this compound
Excited State A higher energy state of a molecule after absorbing light, making it a stronger oxidant or reductant.The conjugated π-system of the biphenyl core can absorb light to reach an excited state.
Oxidation Potential A measure of a molecule's tendency to lose an electron. Lower values indicate a better electron donor.The biphenyl core has a known oxidation potential, which is lowered by the electron-donating benzyloxy groups nih.gov.
Charge Separation The state formed after an electron is transferred, with a positive charge on the donor and a negative charge on the acceptor.Upon excitation, the molecule could donate an electron to a suitable acceptor, creating a charge-separated state.
Charge Recombination The process where the transferred electron returns to the donor, often a very fast process that competes with useful chemistry.The rate of recombination would be a critical factor in any application utilizing this molecule for PET rsc.org.

Support in Metal-Catalyzed Cross-Coupling Reactions (by analogy to ethynyl-biphenyls)

The biphenyl scaffold is a foundational component in the design of ligands and supports for metal-catalyzed cross-coupling reactions rsc.orgbohrium.comnih.gov. While this compound is not typically used directly as a ligand, its rigid structure provides a basis for understanding how related molecules function, particularly by analogy to ethynyl-biphenyl derivatives used in catalysis.

Ethynyl-phenyl and ethynyl-biphenyl linkers are incorporated into ligands to enhance catalytic performance for several reasons. The ethynyl (acetylene) unit provides a rigid, linear spacer that precisely controls the geometry and distance between coordinating groups or between metal centers in multinuclear catalysts nih.govresearchgate.net. This rigidity and defined structure are crucial for achieving high selectivity and activity. Bimetallic palladium(II) complexes built on a 1,4-disubstituted ethynylbenzene platform have demonstrated superior catalytic outcomes in reactions like α-arylation and Sonogashira coupling compared to analogous complexes lacking the rigid acetylene linker nih.gov. This improvement is attributed to enhanced cooperation between the metal centers, facilitated by the ligand's structure nih.govresearchgate.net.

By analogy, the 1,1'-biphenyl core of this compound offers a similar, albeit less linear, rigid scaffold. This inherent rigidity is a key feature in many successful classes of ligands, such as the axially chiral BIPOL ligands, which are based on a [1,1'-biphenyl]-2,2'-diol framework nih.govchemrxiv.org. The biphenyl unit prevents excessive flexibility, which helps to maintain an optimal coordination environment around the metal center throughout the catalytic cycle.

Furthermore, the electronic properties of the ligand backbone are critical. The introduction of a para-phenyl group on the periphery of certain N′,N,N″-ligand supports in iron catalysts has been shown to promote catalytic activity and increase the molecular weight of the resulting polymer in ethylene polymerization mdpi.com. This suggests that the extended conjugation and electronic nature of the biphenyl unit can have a direct, positive influence on the catalyst's performance. In nickel-catalyzed reactions, substrates like 4-biphenylacetylene are readily transformed, indicating the compatibility of the biphenyl motif with catalytic cycles acs.org. The benzyloxy groups on this compound could be chemically modified into coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes) to create a bidentate ligand, where the biphenyl unit would serve as the rigid backbone controlling the bite angle and electronic properties of the resulting metal complex.

Supramolecular Assemblies and Coordination Chemistry

Design of Molecular Species for Supramolecular Self-Assembly

The structure of this compound, which combines a rigid aromatic biphenyl core with semi-flexible benzyloxy side groups, makes it an excellent candidate for the design of molecules intended for supramolecular self-assembly. Supramolecular chemistry relies on the spontaneous organization of molecules into ordered structures through non-covalent interactions mdpi.comresearchgate.net. The design of the molecular building blocks is paramount in dictating the final architecture.

The biphenyl unit serves as a rigid, planar segment that promotes directional interactions and provides a predictable shape. This core is a common feature in molecules designed to form complex, functional assemblies nih.govrsc.org. For instance, luminogens containing a nonplanar biphenyl central core have been synthesized to create helical aggregates through a kinetically controlled self-assembly process nih.gov. Similarly, new classes of biphenyl-tripeptides have been developed that self-assemble into robust supramolecular nanofiber hydrogels for tissue engineering applications nih.gov. These examples highlight the versatility of the biphenyl scaffold in directing assembly in different environments.

Harnessing Non-Covalent Interactions (e.g., π-π stacking, hydrogen bonding) for Assembly

The self-assembly of molecules like this compound into ordered structures is driven by a combination of weak, non-covalent interactions mdpi.comresearchgate.netrsc.org. The dominant forces for this type of aromatic molecule are π-π stacking and van der Waals interactions, with potential contributions from weak hydrogen bonds.

π-π Stacking: The extended aromatic system of the biphenyl core is highly prone to π-π stacking interactions. This is an attractive, non-covalent force between aromatic rings that plays a critical role in the stabilization of supramolecular structures. Theoretical and experimental studies on biphenyl crystals confirm that intermolecular contacts, including C-H···π interactions, are key stabilizing forces nih.govresearchgate.net. In larger assemblies, such as those formed by biphenyl-tripeptides, π-π stacking interactions are crucial for the formation of the three-dimensional network nih.gov.

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors (like -OH or -NH), the ether oxygen atoms of the benzyloxy groups can act as hydrogen bond acceptors. This allows them to interact with suitable donor molecules or with C-H groups in neighboring molecules in what is known as a weak C-H···O hydrogen bond. The stabilization of crystal structures through networks of intermolecular O-H···O, N-H···O, and C-H···O hydrogen bonds is a well-established principle in crystal engineering mdpi.com. The interplay between different types of non-covalent interactions ultimately determines the final supramolecular architecture rsc.org.

Table 2: Non-Covalent Interactions in Biphenyl-Based Assemblies

Interaction TypeDescriptionRole in Assembly of Biphenyl Derivatives
π-π Stacking Attraction between the electron clouds of adjacent aromatic rings.A primary driving force for the aggregation of molecules with biphenyl cores nih.gov.
C-H···π Interaction An attraction between a C-H bond and the face of an aromatic ring.Contributes to the stabilization of the crystal packing in biphenyl itself nih.govresearchgate.net.
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Ether oxygens can act as H-bond acceptors (C-H···O); related dihydroxybiphenyls form strong O-H···O networks.
Van der Waals Forces Weak, non-specific attractions between molecules due to temporary fluctuations in electron density.Provide overall cohesion and stabilization within the assembled structure.

Formation of Ordered Arrays and Nanostructures on Surfaces

The intrinsic tendency of rigid, aromatic molecules to self-assemble via non-covalent interactions can be exploited to create highly ordered arrays and nanostructures on solid surfaces. This bottom-up approach is a powerful method for fabricating functional materials for electronics and photonics nsf.govacs.org.

Molecules with rigid biphenyl segments have been shown to self-organize into discrete, well-defined nanostructures researchgate.net. For example, a luminogen composed of two tetraphenylethene units linked by a biphenyl core, 4,4'-bis(1,2,2-triphenylvinyl)biphenyl, self-assembles into crystalline microfibers that exhibit highly efficient fluorescence rsc.org. This demonstrates how the biphenyl unit can act as a structural backbone to facilitate the formation of ordered, functional nano-architectures.

The process of forming these arrays often involves the deposition of a solution onto a substrate, followed by solvent evaporation. During this process, the interplay between molecule-molecule and molecule-substrate interactions governs the final structure. Techniques like scanning tunneling microscopy can be used to visualize the on-surface formation of covalently linked nanostructures, such as one-dimensional polyphenylene chains, from precursor molecules acs.org. The principles of self-assembly allow for the creation of not just simple layers but also complex, dual-scale hierarchical structures with both micro- and nanoscale ordering nsf.gov. The defined geometry and potential for directed intermolecular interactions make this compound a promising building block for forming such ordered surface structures.

Synthesis and Characterization of Supramolecular Metallacycles and Metal Complexes

The rigid and linear nature of the biphenyl unit makes it an ideal linker or "ligand support" for the construction of discrete, shape-persistent supramolecular metallacycles and coordination polymers. Coordination-driven self-assembly is a powerful strategy where metal ions with specific coordination geometries are combined with organic ligands to spontaneously form large, well-defined architectures nih.gov.

While the benzyloxy groups of this compound are not typically coordinating, the underlying 4,4'-dihydroxybiphenyl (B160632) core (obtainable via debenzylation) is a classic bidentate ligand. This ligand can bridge two metal centers. By combining such a linear ditopic ligand with metal corners (e.g., square-planar Pt(II) or Pd(II) ions), it is possible to synthesize tetranuclear rectangular or square metallacycles nih.gov. The synthesis of such complexes can be stepwise, allowing for the formation of non-symmetrical structures and the isolation of intermediates nih.gov.

Biphenyl Scaffold as a Framework for Polydentate Ligand Design

The rigid and linear structure of the 1,1'-biphenyl unit makes it an excellent framework, or scaffold, for the design of polydentate ligands. The compound this compound serves as a valuable precursor in this field. Through debenzylation, it is converted to 4,4'-dihydroxybiphenyl (also known as 4,4'-biphenol), a versatile building block that can be further functionalized to introduce coordinating groups at specific positions. The defined geometry of the biphenyl scaffold pre-organizes these coordinating arms, influencing the structure and properties of the resulting metal complexes and coordination polymers.

The strategic placement of donor atoms on the biphenyl framework allows for the construction of ligands that can bridge multiple metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) extended networks. Researchers have utilized this strategy to create novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties.

Detailed Research Findings

Scientific studies have demonstrated the utility of the 4,4'-dihydroxybiphenyl core in creating sophisticated polydentate ligands for coordination chemistry. By modifying the hydroxyl groups or other positions on the phenyl rings, various donor functionalities can be introduced.

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Routes for Diverse Functionalization

The functionalization of the 4,4'-Bis(benzyloxy)-1,1'-biphenyl scaffold is crucial for tuning its properties and expanding its applications. Researchers are actively exploring more efficient and versatile synthetic methodologies to introduce a wide array of functional groups.

A key precursor for many functionalized derivatives is 4,4'-dihydroxybiphenyl (B160632). Its synthesis and subsequent derivatization are central to accessing a broad spectrum of materials. researchgate.net One common strategy involves the Williamson ether synthesis, where 4,4'-dihydroxybiphenyl is reacted with various benzyl (B1604629) halides to yield benzyloxy-substituted biphenyls. iucr.org

Modern cross-coupling reactions are at the forefront of creating functionalized biphenyls. The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes, is a powerful tool for forming carbon-carbon bonds. For instance, brominated derivatives of biphenyl (B1667301) compounds can be efficiently coupled with a variety of arylboronic acids to introduce new aryl substituents. researchgate.net A one-pot, four-component reaction has been developed using 4-bromoacetophenone, tosylhydrazide, and two different arylboronic acids to synthesize 4-benzyl-1,1'-biphenyl derivatives. researchgate.net Similarly, the Buchwald-Hartwig cross-coupling is employed for N-arylation, as demonstrated in the synthesis of N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine from bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene. nih.govmdpi.comresearchgate.net

The synthesis of fluorinated biphenyl compounds is another area of interest, often achieved through Suzuki-Miyaura coupling reactions with excellent yields. nih.gov These synthetic strategies are summarized in the table below.

Reaction TypeReactantsCatalyst/ReagentsProduct TypeReference
Williamson Ether Synthesis(1,1'-biphenyl)-4-ol, Benzyl chlorideReflux4-Benzyloxy-1,1'-biphenyl iucr.org
Suzuki-Miyaura CouplingBrominated triarylmethanes, Arylboronic acidsPd(PPh3)4Biaryl-containing triarylmethanes researchgate.net
One-pot, Four-component4-Bromoacetophenone, Tosylhydrazide, Arylboronic acidsBarluenga and Suzuki couplings4-Benzyl-1,1'-biphenyls researchgate.net
Buchwald-Hartwig CouplingBis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine, 2-BromothiophenePd2(dba)3, t-Bu3P, NaOt-BuN,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine nih.govmdpi.comresearchgate.net
Suzuki-Miyaura CouplingFluorinated boronic acids/halidesPd(0) catalystsFluorinated biphenyls nih.gov

These advanced synthetic methods provide access to a diverse library of this compound derivatives with tailored electronic and steric properties, essential for the development of new functional materials.

Advanced Characterization Techniques for Probing Structure-Function Relationships at Multiple Scales

A deep understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is critical for designing new materials. A suite of advanced characterization techniques is employed to probe these relationships across various length and time scales.

Spectroscopic and Thermal Analysis: Fundamental characterization begins with spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and UV-visible spectroscopy to confirm the chemical structure and purity of synthesized compounds. mdpi.comnih.govmdpi.com Elemental analysis and high-resolution mass spectrometry further validate the molecular formula. mdpi.commdpi.com

Thermal properties and phase transitions, particularly for liquid crystalline materials, are investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). mdpi.comresearchgate.netvu.lt DSC provides information on transition temperatures and enthalpies, while POM allows for the identification of different liquid crystal phases (e.g., nematic, smectic) based on their unique optical textures. mdpi.comtandfonline.com For example, a study on new biphenyl azomethine liquid crystals used DSC and POM to identify broad nematogenic temperature ranges. mdpi.com

Structural Analysis: X-ray diffraction (XRD) is a powerful tool for determining the crystal structure and molecular packing in the solid state. iucr.orgresearchgate.netresearchgate.net Single-crystal XRD can provide precise bond lengths, bond angles, and dihedral angles, offering insights into the molecular conformation. For instance, the crystal structure of 4-Benzyloxy-1,1'-biphenyl revealed a dihedral angle of 1.54 (13)° between the benzene (B151609) rings of the biphenyl unit. iucr.orgresearchgate.net For liquid crystalline phases, high-temperature XRD is used to determine the nature of the mesophase ordering. tandfonline.com

Microscopy and Surface Analysis: Techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM) are used to visualize the morphology and nanoscale structure of materials derived from this compound. researchgate.net Inverse gas chromatography (IGC) has been employed to study the thermodynamic properties and selectivity of liquid crystals based on this scaffold. nih.govtubitak.gov.tr

The table below summarizes key characterization data for a representative functionalized biphenyl derivative.

TechniqueCompoundKey FindingReference
Single-Crystal XRD4-Benzyloxy-1,1'-biphenylDihedral angle between biphenyl rings: 1.54 (13)° iucr.orgresearchgate.net
DSC/POM(E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoateEnantiotropic nematic phases with high thermal stability mdpi.com
¹H & ¹³C NMRN,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amineConfirmed successful synthesis via Buchwald-Hartwig coupling nih.govmdpi.com
UV-Vis SpectroscopyDifluorinated diphenyl compoundsContinuous conjugation pattern observed nih.gov
Inverse Gas Chromatography4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoateDetermined thermodynamic interaction parameters nih.govtubitak.gov.tr

By combining these advanced characterization techniques, researchers can build a comprehensive picture of the structure-property relationships in materials based on this compound, enabling the rational design of new functional systems.

Integration of Theoretical Modeling and Machine Learning to Guide Experimental Design

To accelerate the discovery and optimization of new materials, experimental efforts are increasingly being complemented by theoretical modeling and machine learning approaches. These computational tools provide valuable insights into the behavior of this compound derivatives and can guide the design of new compounds with desired properties.

Theoretical Modeling: Density functional theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. For biphenyl-based systems, DFT calculations can predict key parameters such as HOMO-LUMO energy gaps, dipole moments, and polarizability, which are crucial for understanding their optical and electronic properties. mdpi.com For instance, in a study of biphenyl azomethine liquid crystals, DFT calculations supported the experimental findings on their mesomorphic behavior and showed that increasing the length of the terminal alkoxy chain increased the polarizability of the molecules. mdpi.com Atomistic molecular dynamics (MD) simulations are employed to study the dynamic behavior and ordering of biphenyl derivatives, particularly in liquid crystal phases. nih.gov These simulations can provide detailed information about molecular conformation, local positional order, and interactions with surrounding molecules. nih.gov

Machine Learning: Machine learning (ML) is emerging as a powerful tool in materials science for predicting properties and accelerating the design process. ML models can be trained on existing experimental or computational data to predict the properties of new, unsynthesized compounds, thereby reducing the need for time-consuming and expensive experiments. frontiersin.org For example, ML models have been developed to predict the retention times and mass spectrometry responses of hydroxylated polychlorinated biphenyls, aiding in their identification. nih.gov While not specific to this compound, this approach demonstrates the potential of ML in the characterization of complex biphenyl derivatives. In the context of structural elucidation, ML algorithms can be used to correlate experimental and calculated NMR data to determine the most likely structure of a new compound with high accuracy and speed. frontiersin.org ML is also being combined with population pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand variability in drug response, a methodology that could be adapted for materials science applications. nih.gov

The synergy between theoretical modeling, machine learning, and experimental work creates a powerful feedback loop for the rational design of new materials based on this compound with optimized performance.

Exploration of Multifunctional Material Systems Incorporating this compound Units

The unique structural and electronic properties of this compound make it an attractive component for a variety of multifunctional material systems.

Liquid Crystals: A significant area of research is the incorporation of the biphenyl scaffold into liquid crystals. mdpi.comtandfonline.comrsc.org The rigidity of the biphenyl core promotes the formation of mesophases, while the benzyloxy groups and other terminal substituents can be modified to tune the liquid crystalline properties, such as the type of mesophase (nematic, smectic) and the transition temperatures. mdpi.comtandfonline.com For example, biphenyl-based azo liquid crystals have been synthesized that exhibit enantiotropic nematic and smectic C phases. tandfonline.com The introduction of azomethine/ester linkages to the biphenyl core has also led to the development of liquid crystals with high thermal stability and broad nematogenic ranges. mdpi.com

Photoresponsive Materials: The biphenyl unit can be incorporated into photoresponsive materials, which change their properties upon exposure to light. azom.comnih.gov This is often achieved by combining the biphenyl moiety with photochromic molecules like azobenzene (B91143) or dithienylethene. nih.gov These materials have potential applications in optical switching, data storage, and smart fabrics. The development of flexible and photoresponsive porous coordination polymers (PCPs) or metal-organic frameworks (MOFs) that can accommodate photo-isomerization is a promising research direction. azom.com

Polymers and Organic Electronics: Derivatives of this compound are being explored for use in organic electronics and advanced polymers. Biphenyl enamines are being investigated as p-type semiconductors for applications in organic light-emitting diodes (OLEDs) and solar cells. vu.lt The biphenyl structure can also serve as a core for photoinitiating systems used in 3D printing and photopolymerization processes. mdpi.comresearchgate.net For instance, novel biphenyl derivatives have been shown to act as effective photosensitizers for both free-radical and cationic photopolymerization. mdpi.comresearchgate.net

The versatility of the this compound scaffold continues to inspire the development of new multifunctional materials with applications spanning from display technologies to advanced manufacturing and electronics.

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